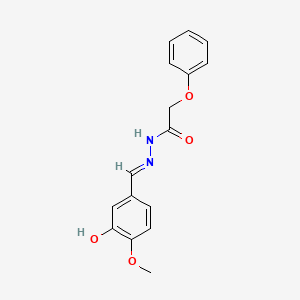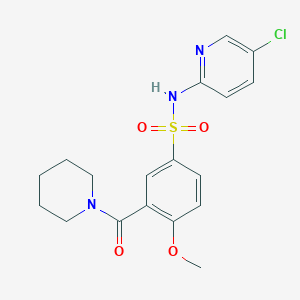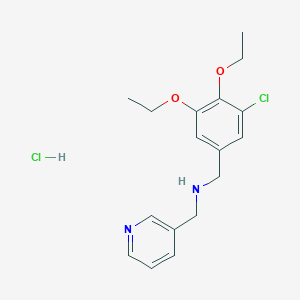![molecular formula C18H15F5N4O2 B5577397 3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)
3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including condensation, cyclization, and functionalization processes. These methodologies enable the incorporation of fluorine atoms and functional groups, significantly influencing the compound's reactivity and properties. For example, a synthesis approach for a related fluorinated compound was demonstrated through a 9-step process from difluorobenzoic acid, achieving a 1% overall yield, and involving desmethylation and radiolabeling steps for tracer preparation (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features complex aromatic systems with fluorine substitutions that impact electronic distribution, molecular conformation, and intermolecular interactions. For instance, the structural characterization of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighted the role of fluorine in determining molecular geometry and stability through spectroscopic and X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique chemical reactivity due to the electronegativity of fluorine, influencing nucleophilic substitution reactions, hydrogen bonding, and other reaction mechanisms. The synthesis of related compounds showcases the versatility of fluorinated moieties in mediating transformations, such as aryne-mediated domino transformations leading to novel fluorophores with extensive applications in chemical sensing and imaging (Moseev et al., 2020).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as melting and boiling points, solubility, and density, are significantly influenced by the presence of fluorine atoms. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations and material science. The synthesis and analysis of similar compounds provide insights into how fluorination affects these physical characteristics (Goure, 1993).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are pivotal for the compound's application in synthesis and as an active ingredient. The electrophilic difluoromethylthiolating reagent N-difluoromethylthiophthalimide, for instance, illustrates the capacity of fluorinated compounds to participate in a wide range of chemical reactions, offering broad utility in organic synthesis and drug discovery (Zhu et al., 2015).
Aplicaciones Científicas De Investigación
Electrophilic Difluoromethylthiolation Reagents
A study by Zhu et al. (2015) introduces a new electrophilic difluoromethylthiolating reagent, showcasing its potential to enable the difluoromethylthiolation of a wide array of nucleophiles under mild conditions. This reagent exemplifies the utility of fluorinated compounds in organic synthesis, potentially including derivatives of the queried compound, in expanding the toolkit for chemical modifications (Zhu, Gu, Lu, & Shen, 2015).
Fluoroalkylation of Nucleobases
Research by Huang et al. (2018) explores the direct perfluoroalkylation of uracils, cytosines, and pyridinones through a visible-light-induced pathway. This method's simplicity and mild reaction conditions highlight the potential of fluorinated compounds in medicinal chemistry, suggesting applications for derivatives of the queried compound in the development of fluorinated pharmaceuticals (Huang et al., 2018).
Anti-inflammatory Agent Synthesis
Moloney (2001) discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules. This research underscores the relevance of pyridine carboxamides in the design of novel anti-inflammatory agents, potentially including the investigated compound (Moloney, 2001).
Lanthanide-based Catalysts
A study by Desimoni et al. (2005) on new pyridine-2,6-bis(oxazoline) derivatives for lanthanide-based catalysis in enantioselective reactions demonstrates the importance of pyridine derivatives in catalysis. This research may extend to the utilization of pyridine carboxamide derivatives in asymmetric synthesis, offering insights into their potential catalytic applications (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).
Synthesis of Fluorinated Aromatic Polyamides
Research by Hsiao and Yu (1996) on aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links highlights the significance of fluorinated compounds in the development of new materials. This research might suggest applications for fluorinated pyridine carboxamides in material science, particularly in the synthesis of advanced polymeric materials (Hsiao & Yu, 1996).
Propiedades
IUPAC Name |
3,5-difluoro-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N4O2/c1-9(2)29-11-3-4-12-14(6-11)27(8-18(21,22)23)26-16(12)25-17(28)15-13(20)5-10(19)7-24-15/h3-7,9H,8H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLNLRCHVQPPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)
![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)


![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)
